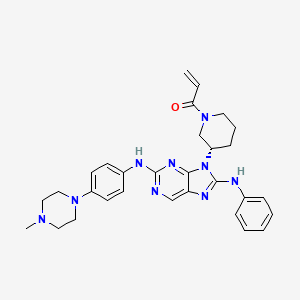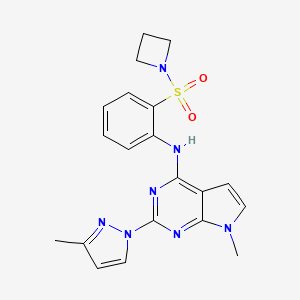
Egfr-IN-86
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-86 is a potent inhibitor of the epidermal growth factor receptor. This compound has demonstrated significant activity against glioblastoma by inducing apoptosis and causing cell cycle arrest in the G2/M phase in U87 cells . The epidermal growth factor receptor is a receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation.
Méthodes De Préparation
The preparation of Egfr-IN-86 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The detailed synthetic route and industrial production methods are often proprietary and may involve multiple steps, including the formation of key intermediates and final purification processes .
Analyse Des Réactions Chimiques
Egfr-IN-86 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Applications De Recherche Scientifique
Egfr-IN-86 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of the epidermal growth factor receptor and its downstream signaling pathways.
Biology: Employed in cell biology studies to investigate the role of the epidermal growth factor receptor in cell growth, survival, and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly glioblastoma, due to its ability to induce apoptosis and cell cycle arrest.
Industry: Utilized in the development of new drugs targeting the epidermal growth factor receptor and related pathways
Mécanisme D'action
Egfr-IN-86 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition blocks the activation of downstream signaling pathways that are crucial for cell growth and survival. The compound binds to the adenosine triphosphate-binding site of the enzyme, preventing its activation and subsequent autophosphorylation. This leads to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Egfr-IN-86 is unique compared to other similar compounds due to its high potency and specificity for the epidermal growth factor receptor. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor that binds to the adenosine triphosphate-binding site of the enzyme.
Erlotinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: A second-generation epidermal growth factor receptor tyrosine kinase inhibitor that overcomes resistance to first-generation inhibitors.
Osimertinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor designed to target specific mutations in the epidermal growth factor receptor
This compound stands out due to its potent activity against glioblastoma and its ability to induce apoptosis and cell cycle arrest, making it a promising candidate for further research and development in cancer therapy.
Propriétés
Formule moléculaire |
C20H21N7O2S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[2-(azetidin-1-ylsulfonyl)phenyl]-7-methyl-2-(3-methylpyrazol-1-yl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H21N7O2S/c1-14-8-13-27(24-14)20-22-18(15-9-12-25(2)19(15)23-20)21-16-6-3-4-7-17(16)30(28,29)26-10-5-11-26/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,22,23) |
Clé InChI |
WDJPMSIMYPBJIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2=NC(=C3C=CN(C3=N2)C)NC4=CC=CC=C4S(=O)(=O)N5CCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


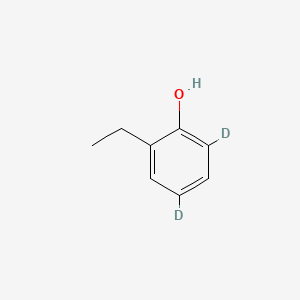
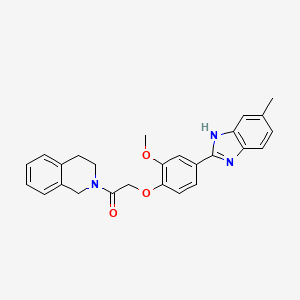
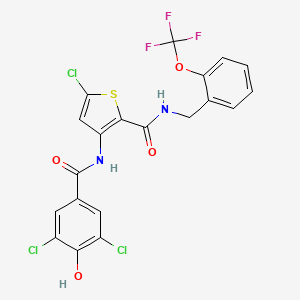
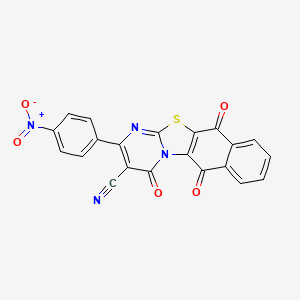
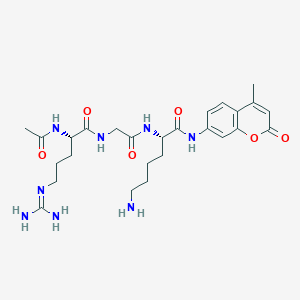
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)
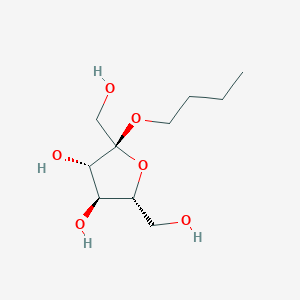
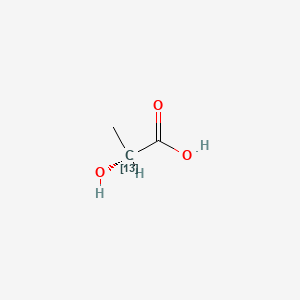
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
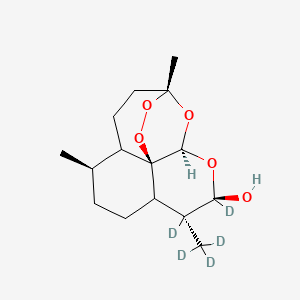
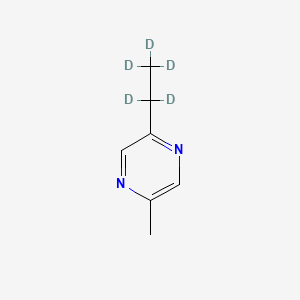
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
